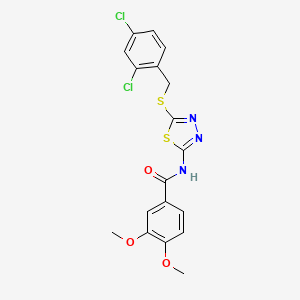

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3S2/c1-25-14-6-4-10(7-15(14)26-2)16(24)21-17-22-23-18(28-17)27-9-11-3-5-12(19)8-13(11)20/h3-8H,9H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJAVQGPKGHWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antimicrobial Activity

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide has demonstrated significant antimicrobial properties. The dichlorobenzyl group is believed to disrupt microbial cell membranes, leading to cell death. Studies indicate that the compound can inhibit the growth of both bacterial and fungal strains by interfering with essential cellular processes such as nucleic acid synthesis and protein production.

2. Antifungal Properties

Research has shown that this compound exhibits antifungal activity against various pathogens. Its mechanism of action may involve the inhibition of key enzymes required for fungal survival.

3. Anticancer Potential

Thiadiazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Industrial Applications

1. Pharmaceutical Development

Due to its biological activity, this compound serves as a lead structure in the development of new antimicrobial and anticancer drugs. The ability to modify its functional groups allows for the optimization of pharmacological properties .

2. Material Science

The unique chemical properties of this compound make it suitable for developing new materials with enhanced thermal stability and electrical conductivity. Its incorporation into polymers or composites could improve material performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in colorectal cancer cells through mitochondrial pathways. The study highlighted its potential as a therapeutic agent in cancer treatment .

Wirkmechanismus

The mechanism of action of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruptions in cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells . The exact molecular pathways involved can vary depending on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Benzylthio Substitutions

Key Observations:

- Bioactivity Trends: Urea-linked derivatives (e.g., phenylurea in ) show anticonvulsant activity, while benzamide-linked analogues (e.g., 3,4-dimethoxybenzamide) may prioritize solubility and cellular uptake.

Analogues with Modified Thiadiazole Substituents

- Urea Derivatives (): Compounds like 4g–4j (e.g., 4j: IC₅₀ = 261–263°C) feature ureido groups at position 2, demonstrating antiproliferative activity. The target’s benzamide group may reduce off-target toxicity compared to urea derivatives, which often exhibit broad reactivity .

- Chalcone Hybrids (): Thiadiazole-chalcone hybrids (e.g., 5a, 5f) show cytotoxicity against HeLa cells (IC₅₀ = 9.12–12.72 µM) via G2/M arrest and apoptosis. The target’s dimethoxybenzamide lacks the chalcone’s conjugated system, likely altering its mechanism of action .

Biologische Aktivität

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound is characterized by its unique structural features, including a thiadiazole ring and a dichlorobenzyl group, which contribute to its diverse biological activities. Recent studies have highlighted its potential as an antimicrobial agent and its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 446.4 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. The dichlorobenzyl group is believed to disrupt bacterial and fungal cell membranes, leading to cell death. Additionally, the thiadiazole ring may inhibit essential enzymes required for microbial survival.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : It may inhibit the synthesis of nucleic acids or proteins within microorganisms, thereby preventing their growth and proliferation.

- Membrane Disruption : The interaction of the dichlorobenzyl moiety with microbial membranes contributes to its antimicrobial efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiadiazole derivatives including this compound against common pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than other tested compounds .

- Cytotoxicity Tests : In vitro cytotoxicity assays demonstrated that the compound had selective toxicity towards cancer cell lines while sparing normal cells. This suggests potential applications in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiadiazole ring; Dichlorobenzyl group | Antimicrobial; Anticancer |

| N-(5-((2,6-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-benzamide | Similar structure with different substitution | Enhanced antimicrobial activity |

| N-(5-amino-1,3,4-thiadiazole derivatives | Variations in substitution patterns | Diverse biological activities including anti-inflammatory |

Q & A

Q. What synthetic methodologies are optimal for preparing N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide, and how can conflicting data on reaction yields be resolved?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a thiol-containing intermediate (e.g., 5-(2,4-dichlorobenzylthio)-1,3,4-thiadiazol-2-amine) with 3,4-dimethoxybenzoyl chloride in dry acetone or DMF, using potassium carbonate as a base . To resolve yield discrepancies, systematically vary reaction parameters (e.g., solvent polarity, temperature, stoichiometry) and characterize intermediates via TLC, NMR, and HPLC to identify side products or incomplete reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

Multi-modal characterization is critical:

- X-ray crystallography provides unambiguous confirmation of the molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

- ¹H/¹³C NMR verifies substituent positions, such as the 2,4-dichlorobenzyl and dimethoxybenzamide moieties .

- Mass spectrometry confirms molecular weight, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxic activity (e.g., IC₅₀ values) across different cancer cell lines?

Discrepancies may arise from assay conditions (e.g., incubation time, cell passage number) or off-target effects. To mitigate:

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance anticancer potency?

- Substituent modification : Replace the 3,4-dimethoxy group with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .

- Heterocycle variation : Substitute the thiadiazole core with oxadiazole or triazole to alter pharmacokinetic properties .

- Bioisosteric replacement : Replace the dichlorobenzyl group with fluorinated analogs to improve BBB penetration .

Q. How can molecular docking be validated experimentally for identifying putative targets (e.g., VEGFR-2, BRAF)?

Q. What methodologies mitigate solubility limitations in in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amide or methoxy moieties .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to enhance bioavailability .

- Co-solvent systems : Use DMSO/PBS (≤10% v/v) for intraperitoneal administration .

Q. How can the mechanism of action be elucidated beyond cytotoxicity assays?

- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated vs. untreated cells .

- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .

- Enzyme inhibition assays : Test direct inhibition of kinases (e.g., VEGFR-2) via ADP-Glo™ kinase assays .

Q. What experimental approaches assess the impact of polymorphism on bioactivity?

Q. How can stability under physiological conditions (pH, temperature) be optimized?

Q. What scale-up challenges arise during gram-scale synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of benzoyl chloride to thiadiazole amine) to minimize dimerization .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.